rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride
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Overview
Description
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[320]heptan-1-yl]methanol hydrochloride is a synthetic organic compound belonging to the bicyclic amino alcohol class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride generally involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic azabicyclo[3.2.0]heptane core. This can be achieved via a Diels-Alder reaction involving suitable dienes and dienophiles.
Trifluoromethyl Group Introduction: Introduction of the trifluoromethyl group can be achieved through trifluoromethylation reactions, typically employing reagents like trifluoromethyl iodide in the presence of catalysts.
Functional Group Manipulation:
Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt, typically achieved by the addition of hydrochloric acid.
Industrial Production Methods:
Batch Process: Industrially, the compound can be synthesized using a batch process, optimizing each reaction step for maximum yield and purity. This method allows for greater control over reaction conditions and product quality.
Continuous Flow Chemistry: Another method involves continuous flow chemistry, where reactants are continuously fed into a reactor. This method can enhance reaction efficiency and scalability, important for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes depending on the oxidizing agents used.
Reduction: Reduction can be less common but may involve the transformation of any functional groups susceptible to hydrogenation.
Substitution: The trifluoromethyl group and azabicyclo structure can undergo nucleophilic substitution reactions, albeit the conditions may need to be stringent due to the stability of these groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC in appropriate solvents.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas are typically used for reduction reactions.
Substitution: Strong nucleophiles such as organometallic reagents or halogenated compounds under high temperatures.
Major Products:
Oxidation: Major products include the corresponding acids or aldehydes.
Reduction: Potential formation of less oxidized derivatives.
Substitution: Varied substituted products depending on the nucleophiles and conditions used.
Scientific Research Applications
Chemistry: rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride is used as a chiral building block in organic synthesis due to its unique stereochemistry. It aids in the construction of complex molecules with high enantioselectivity. Biology and Medicine: In medicinal chemistry, this compound serves as a lead compound or intermediate in the synthesis of pharmacologically active agentsIndustry: The compound is used in the agrochemical industry for the synthesis of novel agrochemicals. It is also employed in material sciences for the preparation of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action may vary depending on the context of use, but generally involves interaction with specific enzymes or receptors in the body. Its bicyclic structure and trifluoromethyl group contribute to its affinity for certain biological targets, potentially modulating their activity through binding interactions. Pathway Involvement: The compound may influence pathways related to neurotransmission, given its structural similarity to known bioactive molecules. This can result in alterations in signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds:
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride vs. rac-[(1R,5R,6S)-6-methyl-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride: The primary difference is the trifluoromethyl group, which can significantly impact the compound’s lipophilicity, metabolic stability, and bioactivity.
This compound vs. rac-[(1R,5R,6S)-6-(difluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride: The presence of one less fluorine atom may alter the compound's electron distribution and steric effects, thereby influencing its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinctive physical, chemical, and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
CAS No. |
2763584-02-5 |
---|---|
Molecular Formula |
C8H13ClF3NO |
Molecular Weight |
231.6 |
Purity |
95 |
Origin of Product |
United States |
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